molecular formula C8H12N4 B13253909 2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile

2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile

Cat. No.: B13253909
M. Wt: 164.21 g/mol
InChI Key: HVXFAWJUCWEZJQ-UHFFFAOYSA-N
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Description

2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile is a heterocyclic compound featuring a triazole ring. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences . This compound, in particular, is of interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can modify the nitrile group to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium azide (NaN₃) for azide substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile stands out due to its specific substitution pattern, which can impart unique biological activities and chemical reactivity. Its ability to undergo “click chemistry” reactions makes it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-(5-methyl-1-propan-2-yltriazol-4-yl)acetonitrile

InChI

InChI=1S/C8H12N4/c1-6(2)12-7(3)8(4-5-9)10-11-12/h6H,4H2,1-3H3

InChI Key

HVXFAWJUCWEZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C(C)C)CC#N

Origin of Product

United States

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